

Application Notes and Protocols: 2-Isobutylthiazole in Food and Beverage Flavoring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isobutylthiazole

Cat. No.: B093282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile heterocyclic organic compound naturally found in tomatoes and is also a product of the Maillard reaction.[1] It is a key flavoring agent used in the food and beverage industry to impart and enhance specific sensory characteristics.[2] Chemically, it is a 1,3-thiazole with an isobutyl group at the second position.[1] Its distinct organoleptic profile makes it a versatile ingredient in a wide array of products. This document provides detailed application notes and protocols for the use of **2-isobutylthiazole** in food and beverage flavoring.

Chemical Structure:

- IUPAC Name: 2-(2-methylpropyl)-1,3-thiazole[1]
- CAS Number: 18640-74-9[3]
- FEMA Number: 3134[3][4]

Organoleptic Profile

2-Isobutylthiazole is characterized by a potent and distinctive aroma and flavor profile. It is crucial to evaluate it in highly diluted solutions to appreciate its nuanced characteristics.[5][6]

- **Odor:** The primary odor is described as green, vegetative, and strongly reminiscent of tomato leaves and stems.^{[7][8][9]} It also possesses earthy, musty, and slightly waxy undertones.^{[4][10]} Some evaluators note a metallic or wasabi-like nuance.^[5]
- **Taste:** The taste profile mirrors the odor, with prominent green, vegetable, and tomato-like notes.^{[4][8]} It can also have raw and musty nuances.^[4] At higher concentrations, it may impart objectionable rancid, medicinal, or metallic off-flavors.^[11]

Applications in Food and Beverage Flavoring

2-Isobutylthiazole is a versatile flavoring agent with applications in both savory and sweet products. Its primary use is in creating authentic and fresh tomato flavors.^{[2][9]}

Table 1: Recommended Usage Levels of **2-Isobutylthiazole** in Various Food and Beverage Applications

Food/Beverage Category	Recommended Usage Level (ppm)	Flavor Contribution
Savory Products		
Tomato Flavors & Products (e.g., Ketchup, Sauces, Soups)	40 - 500	Imparts a fresh, vine-ripened tomato character. Higher levels give a raw tomato profile, while lower levels provide a cooked tomato note. [9]
Tomato Juice	0.025 - 0.050	Enhances the perception of freshness. [12]
Savory Snacks (e.g., Chips)	0.02 - 1.0	Provides a savory, tomato, or vegetable note. [8] [12]
Roast Beef Flavors	~2	Adds complexity and a subtle green note. [9]
Fruit Flavors		
Papaya	~20	Contributes to the characteristic tropical flavor profile. [9]
Melon	~20	Provides a green counter-balance to other notes. [9]
Raspberry	~5	Enhances freshness and provides a more "mouth-watering" character. [9]
Blackcurrant	N/A (Qualitative)	Used in the formulation of blackcurrant flavors. [1]
Beverages		
Soft Drinks	N/A (Qualitative)	Suggested for use in various soft drinks. [4]
Fresh Lime Flavored Beverages	Starts at 0.2	Enhances the fresh lime character. [9]

Confectionery		
Candies	N/A (Qualitative)	Suggested for use in various candies. [4]
Other		
Puddings & Sauces	N/A (Qualitative)	General application in puddings and sauces. [4]

Note: ppm = parts per million. These are starting recommendations and should be optimized based on the specific product matrix and desired flavor profile.

Experimental Protocols

Protocol for Preparation of a Stock Solution of 2-Isobutylthiazole

Objective: To prepare a standardized stock solution for accurate dosing in experimental food and beverage formulations.

Materials:

- **2-Isobutylthiazole** ($\geq 99\%$ purity)
- Propylene Glycol (PG) or Ethanol (food grade)
- Volumetric flasks (various sizes)
- Calibrated pipettes
- Analytical balance

Procedure:

- Accurately weigh a specific amount of **2-isobutylthiazole** (e.g., 1.00 g) using an analytical balance.
- Quantitatively transfer the weighed **2-isobutylthiazole** to a 100 mL volumetric flask.

- Add a portion of the chosen solvent (PG or ethanol) to the flask and swirl to dissolve the compound completely.
- Once dissolved, fill the volumetric flask to the mark with the solvent.
- Stopper the flask and invert it several times to ensure a homogenous solution. This creates a 1% (w/v) stock solution.
- Further dilutions can be made from this stock solution to achieve the desired final concentration in the food or beverage product. For example, to achieve a 10 ppm concentration in a 1 kg batch of product, 1 mL of the 1% stock solution would be added.

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between a control sample and a sample containing **2-isobutylthiazole**.

Materials:

- Control food/beverage product
- Experimental food/beverage product containing a specific concentration of **2-isobutylthiazole**
- Identical, odor-free sample cups labeled with random three-digit codes
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and ventilation
- A panel of trained sensory assessors (minimum of 8-10 panelists)

Procedure:

- Sample Preparation: Prepare the control and experimental samples. For each panelist, present three samples: two will be identical (either both control or both experimental) and one will be different. The order of presentation should be randomized for each panelist.

- **Panelist Instructions:** Instruct the panelists that they will be presented with three samples, two of which are the same and one is different. Their task is to identify the odd sample.
- **Evaluation:** Panelists should evaluate the samples in the order presented, from left to right. They should cleanse their palate with water and an unsalted cracker between samples.
- **Data Collection:** Each panelist records which sample they believe is the odd one.
- **Data Analysis:** The number of correct judgments is tallied. Statistical analysis (using a binomial distribution or a chi-squared test) is used to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability in a triangle test).

Protocol for Quantitative Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of **2-isobutylthiazole** in a food or beverage product.

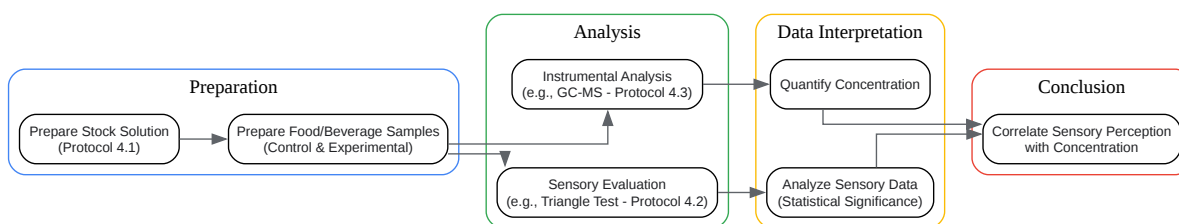
Materials:

- Headspace autosampler
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms)
- Helium carrier gas
- Headspace vials with septa and caps
- Internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties not present in the sample)
- Food/beverage sample
- Sodium chloride (for salting out)

Procedure:

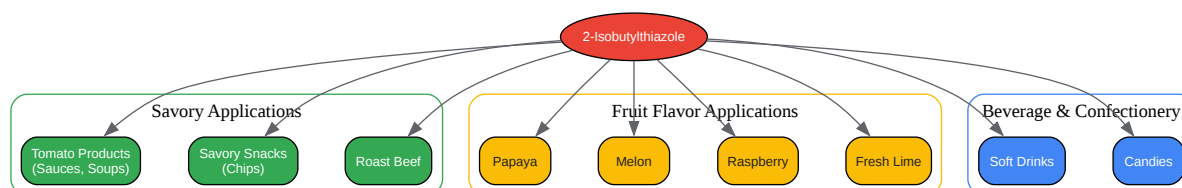
- **Sample Preparation:** Accurately weigh a specific amount of the food or beverage sample into a headspace vial.
- Add a known amount of the internal standard.
- If necessary, add sodium chloride to increase the volatility of the analyte.
- Immediately seal the vial.
- **Headspace Generation:** Place the vial in the headspace autosampler and incubate at a specific temperature and time to allow the volatile compounds, including **2-isobutylthiazole**, to partition into the headspace.
- **Injection:** A specific volume of the headspace gas is automatically injected into the GC-MS system.
- **GC-MS Analysis:** The injected sample is separated on the GC column based on the boiling points and polarities of the compounds. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
- **Quantification:** The concentration of **2-isobutylthiazole** is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of **2-isobutylthiazole**.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the application and evaluation of **2-isobutylthiazole**.



[Click to download full resolution via product page](#)

Caption: Application areas of **2-isobutylthiazole** in the food and beverage industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. femaflavor.org [femaflavor.org]
- 4. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flavor and Other Quality Traits of Tomato Cultivars Bred for Diverse Production Systems as Revealed in Organic Low-Input Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-isobutyl thiazole [flavscents.com]
- 7. Treatt rolls out six savoury top notes [foodnavigator.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. 2-异丁基噻唑 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. scispace.com [scispace.com]
- 12. 2-isobutyl thiazole, 18640-74-9 [thegoodscentcompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Isobutylthiazole in Food and Beverage Flavoring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093282#applications-of-2-isobutylthiazole-in-food-and-beverage-flavoring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com